5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-
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Overview
Description
5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl- is a heterocyclic compound that belongs to the class of triazoloisoindoles This compound is characterized by a fused ring system that includes a triazole ring and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the triazole ring, followed by cyclization with phthalic anhydride to form the isoindole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl- has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent
Organic Synthesis: Used as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-5H-[1,2,4]triazolo[5,1-a]isoindole
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- 2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5(3H)-one
Uniqueness
5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
57387-99-2 |
---|---|
Molecular Formula |
C15H9N3O |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-b]isoindol-5-one |
InChI |
InChI=1S/C15H9N3O/c19-15-12-9-5-4-8-11(12)14-16-13(17-18(14)15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
RDFRTWGGTOWDPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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